molecular formula C15H13N5O2 B11004331 N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

Cat. No.: B11004331
M. Wt: 295.30 g/mol
InChI Key: BFBBNQISCYXNNY-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a pyrazine carboxamide group, which is known for its ability to form hydrogen bonds with various enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide typically involves the coupling of an indole derivative with a pyrazine carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxyl group of the pyrazine derivative and the amino group of the indole derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyrazine carboxamide can be reduced to form corresponding alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrazine carboxamide.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of HIV-1 protease by binding to its active site, preventing the cleavage of viral polyproteins . The indole moiety also interacts with various receptors, contributing to its biological effects.

Comparison with Similar Compounds

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole and pyrazine carboxamide moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[2-(1H-indol-4-ylamino)-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c21-14(9-19-15(22)13-8-16-6-7-18-13)20-12-3-1-2-11-10(12)4-5-17-11/h1-8,17H,9H2,(H,19,22)(H,20,21)

InChI Key

BFBBNQISCYXNNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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